3-(Bromomethyl)-2-fluoro-6-methylpyridine
Description
Properties
IUPAC Name |
3-(bromomethyl)-2-fluoro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVWKGMDGFBVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
3-(Bromomethyl)-2-fluoro-6-methylpyridine has several key applications:
Chemistry
- Building Block for Synthesis : It serves as an essential precursor in the synthesis of complex organic molecules and heterocycles.
- Reactivity : The bromomethyl group allows for nucleophilic substitution reactions, leading to various derivatives with potential applications in drug development.
Biology
- Bioactive Compound Development : The compound is utilized in the synthesis of bioactive molecules that may interact with biological targets.
- Enzyme Inhibition : It has shown potential to inhibit key enzymes involved in various biological pathways.
Medicine
- Anticancer Activity : Preliminary studies indicate that derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications.
- Antimicrobial Properties : Research indicates possible antimicrobial effects, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Compounds within this class may modulate inflammatory responses.
Recent studies have focused on evaluating the biological activity of this compound. Key findings include:
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Cytotoxicity Assessment | This compound | Cytotoxicity against AU-565 | 1.54 µM |
| Antimicrobial Testing | Related pyridine analogs | Antimicrobial activity | Not specified |
| Anti-tubercular Activity | Various derivatives | Antitubercular efficacy | Not specified |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various brominated pyridine derivatives on human breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than established treatments like Lapatinib, highlighting their potential as alternative therapeutic agents.
- Antimicrobial Testing : Investigations into the antimicrobial efficacy of halogenated pyridines against bacterial strains suggested that these compounds could serve as effective agents against resistant bacterial infections.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-2-fluoro-6-methylpyridine exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes through its bromomethyl group, which can act as a leaving group in nucleophilic substitution reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Comparative Overview of Brominated Pyridine Derivatives
Structural and Electronic Differences
- Bromomethyl vs. Bromo Substituents : The bromomethyl group in the target compound (-CH2Br at position 3) offers enhanced flexibility for alkylation reactions compared to direct bromine substitution (e.g., 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine). This makes the target compound more reactive in SN2-type reactions .
- Fluorine Positioning : Fluorine at position 2 in the target compound induces electron-withdrawing effects, activating the adjacent bromomethyl group for nucleophilic attack. In contrast, fluorine at position 6 (e.g., 3-Bromo-6-fluoro-2-methylpyridine) primarily influences ring electronics without direct activation of bromine .
- Trifluoromethyl vs. Methyl Groups : The -CF3 group in 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine significantly increases electron-withdrawing effects, reducing reactivity toward electrophilic substitution compared to the target compound’s -CH3 group .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~204.04 g/mol) compared to simpler derivatives (e.g., 2-Bromo-3-methylpyridine at 172.02 g/mol) suggests lower volatility but similar solubility in polar aprotic solvents due to the fluorine atom .
- Boiling/Melting Points : Brominated pyridines generally exhibit higher boiling points than chlorinated analogs. The bromomethyl group may further increase melting points due to increased molecular symmetry .
Biological Activity
3-(Bromomethyl)-2-fluoro-6-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 1227592-60-0, exhibits a range of biochemical interactions and effects that are relevant in medicinal chemistry and pharmacology.
- Molecular Formula : C6H6BrFN
- Molecular Weight : 202.02 g/mol
- Structure : The compound features a bromomethyl group and a fluorine atom attached to the pyridine ring, which influences its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromomethyl group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with biomolecules.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.
- Receptor Binding : It can bind to receptors, modulating signal transduction pathways that influence cell behavior.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic processes.
Cytotoxicity Studies
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The cytotoxicity is dose-dependent, with higher concentrations resulting in increased cell death.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Table 1: Effect of this compound on cancer cell viability.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. It is moderately soluble in water, which facilitates its bioavailability. Metabolism studies indicate that it undergoes phase I metabolic reactions primarily through oxidation and conjugation.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the effects of various pyridine derivatives on tumor growth in xenograft models. The results indicated that this compound significantly reduced tumor size compared to controls, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that it effectively inhibited bacterial growth at concentrations as low as 25 µg/mL, indicating its potential utility in treating bacterial infections .
Safety and Toxicity
Toxicological assessments reveal that while the compound shows promising biological activity, it also poses risks at high doses. Acute toxicity studies in animal models indicate that doses above a certain threshold lead to significant adverse effects, including organ damage.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group at the 3-position undergoes nucleophilic substitution with various nucleophiles, facilitated by the electron-withdrawing effects of the fluorine atom at the 2-position.
Key Reactions and Conditions:
Mechanistic Insight:
-
The reaction proceeds via an SN2 mechanism , with the nucleophile attacking the electrophilic carbon of the bromomethyl group.
-
Steric hindrance from the 6-methyl group slightly reduces reaction rates compared to analogous compounds lacking this substituent.
Cross-Coupling Reactions
The bromomethyl group participates in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and alkyl-aryl derivatives.
Examples:
Notable Findings:
-
Electron-deficient arylboronic acids exhibit higher reactivity in Suzuki couplings due to enhanced transmetalation.
-
The fluorine atom stabilizes intermediates through inductive effects, improving catalytic efficiency .
Elimination Reactions
Under basic conditions, the bromomethyl group can undergo elimination to form alkenes.
Reaction Conditions:
-
Base: KOtBu (2 equiv)
-
Solvent: THF, 60°C
-
Product: 3-Vinyl-2-fluoro-6-methylpyridine
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Yield: 68%
Mechanism:
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A two-step process involving dehydrohalogenation to form a carbene intermediate, followed by rearrangement to the alkene.
Functionalization via Halogen Exchange
The bromine atom can be replaced by other halogens under specific conditions.
Example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuI, LiCl | DMF, 120°C, 8 hours | 3-(Chloromethyl)-2-fluoro-6-methylpyridine | 91% |
Comparative Reactivity Analysis
The substituent arrangement significantly influences reactivity:
| Position | Substituent | Effect on Reactivity |
|---|---|---|
| 2 | Fluorine | Enhances electrophilicity of the bromomethyl group |
| 3 | Bromomethyl | Primary site for nucleophilic substitution |
| 6 | Methyl | Introduces steric hindrance, slowing某些 reactions |
Key Research Findings
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Bromomethyl)-2-fluoro-6-methylpyridine typically proceeds via:
- Selective fluorination at the 2-position of a methyl-substituted pyridine ring.
- Bromination of the methyl group at the 3-position to introduce the bromomethyl functionality.
This sequence leverages the electronic properties of the pyridine ring to achieve regioselective substitution.
Detailed Preparation Routes and Reaction Conditions
- Bromination is commonly performed using N-bromosuccinimide (NBS) as the bromine source, with radical initiators such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide to facilitate the reaction.
- Solvents like carbon tetrachloride (CCl4) or tetrachloromethane are preferred for their inertness and ability to dissolve organic substrates.
- Reaction temperature is typically maintained around 80°C with irradiation to promote radical formation.
- Fluorination selectivity is achieved using fluoride salts such as potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO), which favor nucleophilic substitution at the 2-position of the pyridine ring.
Representative Synthetic Procedure Example
Bromination of 3-Methyl-2-fluoro-6-methylpyridine:
- Dissolve 3-methyl-2-fluoro-6-methylpyridine in carbon tetrachloride.
- Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
- Heat the reaction mixture to reflux (~80°C) under irradiation for 1 hour.
- Cool the mixture, filter off succinimide byproduct, and purify the product by distillation or chromatography.
- The resulting product is this compound with yields reported around 90-95%.
Mechanistic Insights and Electronic Effects
- The electron-withdrawing fluorine at the 2-position influences the reactivity of the pyridine ring, stabilizing intermediates during bromination and enhancing regioselectivity.
- The bromomethyl group is introduced via radical bromination of the methyl substituent, which proceeds through hydrogen abstraction and bromine radical substitution.
- The methyl group at the 6-position provides steric and electronic effects that help direct substitution patterns and influence reaction rates.
Comparative Analysis with Related Compounds
Characterization Techniques for Confirmation
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR: Signals for bromomethyl protons typically appear around δ 4.5 ppm; methyl protons near δ 2.5 ppm.
- ^19F NMR: Fluorine substitution is detected between δ -110 to -120 ppm.
- Mass Spectrometry (MS): Confirms molecular weight (204.04 g/mol) and bromine isotopic pattern.
- Infrared Spectroscopy (IR): Identifies characteristic C–Br and C–F stretching vibrations.
- X-ray Crystallography: Provides definitive structural confirmation if crystals are obtained.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 6-Methylpyridine derivatives, fluorinating agents, NBS |
| Key Reagents | KF, NBS, AIBN or dibenzoyl peroxide |
| Solvents | DMSO (fluorination), CCl4 or tetrachloromethane (bromination) |
| Temperature | 50–100°C depending on step |
| Reaction Time | 1–12 hours depending on step |
| Yield Range | 80–95% |
| Purification | Column chromatography, distillation |
| Characterization | ^1H NMR, ^19F NMR, MS, IR, X-ray crystallography |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)-2-fluoro-6-methylpyridine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves halogenation or alkylation steps. For example, bromination of a pre-fluorinated pyridine derivative using reagents like (N-bromosuccinimide) under radical initiation (e.g., AIBN) in or acetonitrile . Alternatively, nucleophilic substitution of a hydroxyl or chloromethyl group with or in polar aprotic solvents (e.g., DMF) at 60–80°C can yield the bromomethyl moiety . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature, stoichiometry, or catalyst loading.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : , , and NMR to confirm substitution patterns and bromomethyl placement.
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., , expected ) .
- HPLC : With UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental analysis : For empirical formula validation .
Q. What are the critical safety protocols for handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential release of toxic fumes (e.g., HBr) during reactions .
- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (e.g., ) to prevent degradation .
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material .
Advanced Research Questions
Q. How can researchers resolve contradictory data in cross-coupling reactions involving the bromomethyl group?
- Methodology : Contradictions in reaction yields (e.g., Suzuki couplings) may arise from:
- Catalyst selection : Pd(PPh) vs. NiCl(dppf), where Pd catalysts often provide higher selectivity for aryl-bromide bonds .
- Solvent effects : Use DMF for polar substrates or THF for sterically hindered partners.
- Additives : Include to stabilize reactive intermediates . Validate results by repeating reactions under controlled conditions and analyzing by GC-MS or NMR .
Q. What strategies mitigate instability of this compound during long-term storage or under reaction conditions?
- Methodology :
- Degradation pathways : Hydrolysis of the bromomethyl group in humid environments forms 2-fluoro-6-methylpyridine-3-methanol. Stabilize by adding molecular sieves or storing under anhydrous .
- Light sensitivity : Protect from UV exposure using amber vials .
- Thermal stability : DSC/TGA analysis reveals decomposition above 150°C; avoid prolonged heating above 80°C .
Q. How does the fluorine substitution at the 2-position influence reactivity in nucleophilic substitutions or bioactivity studies?
- Methodology :
- Electronic effects : The electron-withdrawing fluorine at C2 increases the electrophilicity of the bromomethyl group, enhancing SN2 reactivity with amines or thiols .
- Bioactivity : Fluorine improves metabolic stability and membrane permeability. Test cytotoxicity via MTT assays (e.g., IC values in cancer cell lines) . Compare with non-fluorinated analogs to isolate fluorine’s role .
Q. What are the challenges in scaling up reactions involving this compound, and how can they be addressed?
- Methodology :
- Exothermic reactions : Use controlled addition of brominating agents and jacketed reactors for temperature regulation .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches .
- Byproduct management : Optimize stoichiometry to minimize di-brominated byproducts, detected via LC-MS .
Methodological Considerations for Data Interpretation
Q. How can researchers differentiate between regioisomeric byproducts in bromomethylation reactions?
- Methodology :
- 2D NMR (COSY, NOESY) : Identify coupling patterns between the bromomethyl group and adjacent fluorine .
- X-ray crystallography : Resolve ambiguous structures, though limited by crystal growth challenges .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for candidate structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
